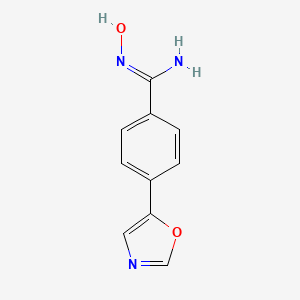

N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide typically involves the reaction of 4-(1,3-oxazol-5-yl)benzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar in structure but with different functional groups.

(Z)-N’-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide: A closely related compound with similar properties.

Uniqueness

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N'-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily investigated for its enzyme inhibition , antimicrobial properties , and potential anticancer effects . Preliminary studies suggest that it interacts with various cellular pathways, influencing enzyme activity and gene expression.

Target Interactions

This compound is believed to exert its biological effects through specific interactions with biomolecules:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their conformation and activity. This is crucial for its role in proteomics research where it may inhibit proteases involved in protein degradation.

- Cell Signaling Modulation : It influences key signaling pathways that are vital for cell growth, differentiation, and apoptosis. This modulation can lead to significant changes in cellular metabolism and function.

In Vitro Studies

Research has shown that this compound exhibits promising antimicrobial activity against various pathogens. For example, studies indicated that it could inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

In Vivo Studies

In animal models, the compound demonstrated dose-dependent effects:

- Low Doses : At lower concentrations, it enhanced enzyme activity and improved cellular functions.

- High Doses : Conversely, high doses resulted in toxicity and adverse effects such as cellular stress and apoptosis. These findings highlight the importance of dosage in therapeutic applications.

Case Studies

Several case studies have illustrated the compound's efficacy:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Candida albicans, revealing a significant reduction in fungal viability at specific concentrations. The compound was shown to disrupt fungal cell membranes, leading to necrosis-like programmed cell death .

- Cancer Research : Another study explored its potential as an anticancer agent. The results indicated that this compound could inhibit tumor cell proliferation through modulation of apoptosis-related pathways.

The biochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.2 g/mol |

| Melting Point | 203–205 °C |

| CAS Number | 860649-01-0 |

These properties play a crucial role in determining the compound's stability and bioavailability within biological systems.

Propiedades

IUPAC Name |

N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHITYCWDSCAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420738 | |

| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860649-01-0 | |

| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.